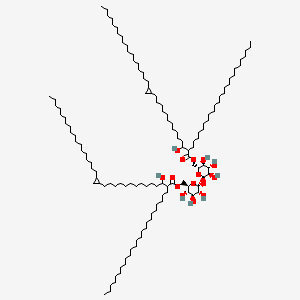
CID 73357425
Vue d'ensemble
Description
CID 73357425 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound, also known as 6-(4-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, has been synthesized using a novel method that has provided researchers with a reliable source of this compound.
Applications De Recherche Scientifique
Methodological Challenges in Child and Adolescent Development Research
Research in child and adolescent development faces methodological challenges across descriptive, predictive, and explanatory goals. Innovative techniques like machine learning and Mendelian randomization offer potential solutions to bridge gaps between research designs and goals (Hamaker, Mulder, & van IJzendoorn, 2020).
Advances in Scientific Software Frameworks
Scientific research benefits from advancements in software frameworks that improve programming productivity. These frameworks facilitate the development of applications from existing component libraries, contrasting with the traditional approach of writing software from scratch (Appelbe, Moresi, Quenette, & Simter, 2007).
Computing with Infinite Data (CID)
The CID project focuses on computing with infinite objects, such as real numbers represented as infinite sequences of digits. This research aims to develop efficient and verified software for engineering applications, emphasizing exact real arithmetic and type-two theory of effectivity (Spreen, 2017).
Chemically Induced Dimerization for Protein Function Control
Chemically induced dimerization (CID) serves as a tool to control protein function within cells with high precision. This method has evolved to include orthogonal and reversible CID systems, expanding its applications in studying biological processes (Voss, Klewer, & Wu, 2015).
Enhancing Data Sharing in Scientific Research
Data sharing among scientists faces barriers, yet it is crucial for verification of results and extending research. Various factors, including institutional support and conditions for data management, influence scientists' willingness to share data (Tenopir et al., 2011).
Machine Learning for IoT Security
Machine learning classifiers show promise in securing Internet of Things (IoT) applications against cyber threats like Denial of Service attacks. This approach aims to develop advanced intrusion detection systems (IDS) tailored for IoT environments (Verma & Ranga, 2019).
Propriétés
InChI |
InChI=1S/C24H52Cl2.C8H18/c1-2-3-4-9-14-19-24(20-15-10-5-7-12-17-22-25)21-16-11-6-8-13-18-23-26;1-3-5-7-8-6-4-2/h24H,2-23,25-26H2,1H3;3-8H2,1-2H3/q+4; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQBKMULQUWBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC.CCCCCCCC(CCCCCCCC[ClH2+2])CCCCCCCC[ClH2+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H70Cl2+4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, <10% Aqueous solution: Clear liquid; [Tasman MSDS] | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 73357425 | |
CAS RN |
68424-95-3 | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















